Cas no 2138252-28-3 (2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]-)

2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]- is a specialized organic compound featuring a morpholine-substituted triazole moiety linked to a butanone backbone. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The morpholine group enhances solubility and stability, while the triazole ring offers sites for further functionalization, enabling diverse applications in heterocyclic synthesis. Its well-defined molecular architecture ensures consistent performance in coupling reactions and as a building block for complex molecules. Suitable for research and industrial use, this compound is characterized by high purity and reliable synthetic reproducibility.
2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]- structure
2138252-28-3 structure
商品名:2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]-
CAS番号:2138252-28-3
MF:C10H16N4O2
メガワット:224.259641647339
CID:5280855

2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]- 化学的及び物理的性質

名前と識別子

    • 2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]-
    • インチ: 1S/C10H16N4O2/c1-8(15)2-4-14-7-9(12-13-14)10-6-11-3-5-16-10/h7,10-11H,2-6H2,1H3
    • InChIKey: IWSPWSFFBZAKAY-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)CCN1C=C(C2OCCNC2)N=N1

2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-696596-0.5g
4-[4-(morpholin-2-yl)-1H-1,2,3-triazol-1-yl]butan-2-one
2138252-28-3
0.5g
$1632.0 2023-03-10
Enamine
EN300-696596-0.05g
4-[4-(morpholin-2-yl)-1H-1,2,3-triazol-1-yl]butan-2-one
2138252-28-3
0.05g
$1428.0 2023-03-10
Enamine
EN300-696596-10.0g
4-[4-(morpholin-2-yl)-1H-1,2,3-triazol-1-yl]butan-2-one
2138252-28-3
10.0g
$7312.0 2023-03-10
Enamine
EN300-696596-0.1g
4-[4-(morpholin-2-yl)-1H-1,2,3-triazol-1-yl]butan-2-one
2138252-28-3
0.1g
$1496.0 2023-03-10
Enamine
EN300-696596-5.0g
4-[4-(morpholin-2-yl)-1H-1,2,3-triazol-1-yl]butan-2-one
2138252-28-3
5.0g
$4930.0 2023-03-10
Enamine
EN300-696596-2.5g
4-[4-(morpholin-2-yl)-1H-1,2,3-triazol-1-yl]butan-2-one
2138252-28-3
2.5g
$3332.0 2023-03-10
Enamine
EN300-696596-0.25g
4-[4-(morpholin-2-yl)-1H-1,2,3-triazol-1-yl]butan-2-one
2138252-28-3
0.25g
$1564.0 2023-03-10
Enamine
EN300-696596-1.0g
4-[4-(morpholin-2-yl)-1H-1,2,3-triazol-1-yl]butan-2-one
2138252-28-3
1g
$0.0 2023-06-07

2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]- 関連文献

2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]-に関する追加情報

Introduction to 2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl]- CAS No. 2138252-28-3

2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl] is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 2138252-28-3, represents a fascinating intersection of heterocyclic chemistry and pharmacophore design. Its molecular structure incorporates a combination of a butanone moiety with a triazole ring substituted with a morpholine group, making it a promising candidate for further exploration in drug discovery and development.

The butanone backbone in this compound contributes to its solubility and reactivity, which are critical factors in medicinal chemistry. Butanone derivatives are well-known for their role as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of the triazole ring introduces additional functional groups that can interact with biological targets, while the morpholine substituent enhances the compound's bioavailability and metabolic stability. This combination of structural elements makes 2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl] a versatile molecule with potential applications in multiple therapeutic areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies have shown that the triazole-morpholine moiety can exhibit significant binding affinity to various enzymes and receptors, suggesting its utility in developing novel therapeutic agents. For instance, computational simulations have indicated that this compound may interact with enzymes involved in inflammation and immune response pathways, making it a potential candidate for anti-inflammatory drugs.

In addition to its pharmacological potential, the synthesis of 2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl] has been optimized to ensure high yield and purity. Modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, have been employed to streamline the production process. These methods not only improve efficiency but also minimize waste, aligning with the principles of green chemistry. The synthetic pathways developed for this compound serve as valuable templates for the synthesis of other complex organic molecules.

One of the most exciting aspects of this compound is its potential application in oncology research. Preliminary studies have suggested that derivatives of butanone with similar structural motifs can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways. The incorporation of the triazole and morpholine groups may enhance these effects by improving target specificity and reducing off-target toxicity. Further preclinical studies are needed to validate these findings and explore the full therapeutic potential of this class of compounds.

The role of heterocyclic compounds like triazole derivatives in medicinal chemistry cannot be overstated. These molecules often exhibit enhanced bioactivity due to their ability to form multiple hydrogen bonds and other non-covalent interactions with biological targets. The morpholine group further enhances these interactions by providing additional binding sites on the molecule. This synergistic effect makes compounds like 2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl] particularly attractive for drug development.

Recent research has also highlighted the importance of understanding the metabolic fate of pharmaceutical candidates. Studies using mass spectrometry and high-performance liquid chromatography (HPLC) have provided insights into how this compound is processed within living systems. These studies are crucial for predicting its efficacy and safety profile before it moves into clinical trials. By elucidating its metabolic pathways, researchers can design analogs with improved pharmacokinetic properties.

The interdisciplinary nature of modern drug discovery underscores the value of compounds like CAS No. 2138252-28-3. Integration of organic synthesis, computational biology, and preclinical testing has accelerated the development pipeline for new therapeutics. This compound exemplifies how innovative molecular design can lead to breakthroughs in medicine by addressing unmet clinical needs.

In conclusion,2-Butanone, 4-[4-(2-morpholinyl)-1H-1,2,3-triazol-1-yl] represents a significant advancement in pharmaceutical chemistry due to its unique structure and promising biological activity. Its combination of a butanone, triazole, and morpholine moiety makes it a versatile scaffold for drug development. Ongoing research continues to uncover new applications for this compound in various therapeutic areas, highlighting its importance as a research tool and potential lead molecule for future therapies.

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